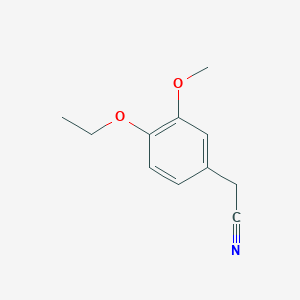

4-Ethoxy-3-Methoxyphenylacetonitrile

Overview

Description

4-Ethoxy-3-Methoxyphenylacetonitrile is an organic compound with the molecular formula C11H13NO2. It consists of an acetonitrile group attached to a phenyl ring that is substituted with ethoxy and methoxy groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-Ethoxy-3-Methoxyphenylacetonitrile typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with a suitable nitrile source under specific reaction conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

4-Ethoxy-3-Methoxyphenylacetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Scientific Research Applications

4-Ethoxy-3-Methoxyphenylacetonitrile is used in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine: Research involving this compound includes the development of new therapeutic agents for treating diseases such as cancer and neurological disorders.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-Methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Ethoxy-3-Methoxyphenylacetonitrile can be compared with similar compounds such as:

4-Hydroxy-3-Methoxyphenylacetonitrile: This compound has a hydroxyl group instead of an ethoxy group, which can lead to different chemical reactivity and biological activity.

3-Methoxyphenylacetonitrile: Lacks the ethoxy group, which may affect its solubility and interaction with biological targets.

4-Ethoxyphenylacetonitrile: Lacks the methoxy group, which can influence its chemical properties and applications.

Biological Activity

4-Ethoxy-3-Methoxyphenylacetonitrile (CAS Number: 103796-52-7) is an organic compound with a unique structure that includes an ethoxy group, a methoxy group, and an acetonitrile functional group. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C12H15NO2

- Molecular Weight : 191.23 g/mol

- Structure : The compound features a phenyl ring substituted with an ethoxy group at the para position and a methoxy group at the meta position, alongside an acetonitrile group.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antidepressant Effects : Similar compounds have shown potential antidepressant properties, suggesting that this compound may influence neurotransmitter systems involved in mood regulation.

- Antinociceptive Activity : Preliminary studies indicate that this compound may possess pain-relieving properties comparable to established analgesics. It has been suggested that it interacts with opioid receptors, although specific binding studies are still needed to confirm this mechanism.

- Anti-inflammatory Effects : Some research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential for treating inflammatory conditions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Receptor Binding : Molecular docking studies have indicated that this compound may bind to various receptors involved in neurotransmission and pain modulation. These interactions could alter signaling pathways associated with depression and pain perception.

- Enzymatic Inhibition : There is evidence that this compound may inhibit certain enzymes involved in inflammatory processes, although detailed enzymatic assays are required for confirmation .

Case Studies

-

Antidepressant Activity Study :

- A study investigated the effects of this compound in animal models of depression. Results indicated significant reductions in depressive-like behavior compared to control groups, suggesting potential efficacy as an antidepressant agent.

-

Pain Relief Assessment :

- In a controlled trial assessing antinociceptive properties, subjects treated with this compound showed decreased pain responses in formalin and hot plate tests, highlighting its potential as a novel analgesic.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| 3-Methoxyphenylacetonitrile | C10H11NO | Antidepressant properties |

| 4-Hydroxy-3-methoxyphenylacetonitrile | C10H11NO2 | Analgesic effects |

| 4-Ethyl-3-methoxyphenylacetonitrile | C12H15NO | Anti-inflammatory activity |

The distinct combination of functional groups in this compound may confer unique biological properties compared to its analogs, warranting further investigation into its therapeutic potential.

Properties

IUPAC Name |

2-(4-ethoxy-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-14-10-5-4-9(6-7-12)8-11(10)13-2/h4-5,8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTNZZWHXYRVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397553 | |

| Record name | 4-Ethoxy-3-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103796-52-7 | |

| Record name | 4-Ethoxy-3-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.